(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid
Description
This compound is a chiral amino acid derivative featuring:
- An (S) -configured α-carbon.
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- A 4'-fluoro-[1,1'-biphenyl]-4-yl substituent on the propanoic acid side chain.
Its structural uniqueness lies in the biphenyl system with a fluorine atom at the 4'-position, which enhances electronic and steric properties. The Boc group ensures stability during synthetic processes, while the biphenyl moiety may influence binding interactions in biological systems. This compound is frequently utilized as an intermediate in drug synthesis, particularly for protease inhibitors or kinase-targeted therapies .
Properties
IUPAC Name |
(2S)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKTKLCTPQDCO-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and bioavailability of amino acids and their derivatives. The incorporation of a fluoro-substituted biphenyl moiety is significant for its interaction with biological targets.
- Molecular Formula : C20H22FNO4
- Molecular Weight : 375.39 g/mol
- CAS Number : 2749798-66-9
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.
1. Urease Inhibition
Recent studies have shown that biphenyl derivatives exhibit significant urease inhibitory activity, which is crucial for treating conditions such as kidney stones and urease-related infections. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 18.92 ± 0.61 μM to 90.75 ± 7.71 μM, indicating strong urease inhibition compared to standard thiourea (IC50 = 21.14 ± 0.42 μM) .
2. Anti-inflammatory Activity
Biphenyl derivatives are known for their anti-inflammatory properties. The presence of the fluoro group enhances the compound's interaction with inflammatory pathways, potentially making it suitable for treating chronic inflammatory diseases .
3. Antimicrobial Properties
Research indicates that biphenyl compounds can inhibit bacterial growth by targeting bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This suggests that this compound may possess broad-spectrum antimicrobial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been investigated to understand how modifications influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases binding affinity to targets |
| Boc Group | Enhances stability and solubility |
The SAR studies reveal that the introduction of electron-withdrawing groups like fluorine significantly boosts the compound's potency against various biological targets .
Case Studies
Several case studies have highlighted the efficacy of biphenyl derivatives in preclinical settings:
- Study on Urease Inhibition :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- Synthesis : Prepared via LiOH-mediated hydrolysis in THF/water .
- Applications : Simpler structure makes it a precursor for less complex targets .
Compound B : (S)-3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Structure : Biphenyl-4-yl group without fluorine.
- Physicochemical Properties : Higher molecular weight (MW ≈ 353.4 g/mol) compared to the fluorinated target compound .
Compound C : (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
Functional Group Modifications
Compound D : 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
- Structure : Fluorobenzyl group instead of biphenyl.
Compound E : (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
Biphenyl Substituent Variations
Compound F : 2-((tert-Butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid
- Structure : Methyl groups on the biphenyl.
- Key Differences : Methyl substituents enhance hydrophobicity (logP ≈ 4.5) and steric hindrance .
Compound G : (S)-3-((tert-butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid
Table 1: Comparative Analysis of Key Parameters
*logP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
